molecular formula C7H5IO2 B14510968 3-(5-Iodofuran-2-yl)prop-2-enal CAS No. 63583-37-9

3-(5-Iodofuran-2-yl)prop-2-enal

Cat. No.: B14510968
CAS No.: 63583-37-9
M. Wt: 248.02 g/mol
InChI Key: QMKLMNVQXKVPKY-UHFFFAOYSA-N
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Description

3-(5-Iodofuran-2-yl)prop-2-enal is an α,β-unsaturated aldehyde featuring a furan ring substituted with an iodine atom at the 5-position. Its IUPAC name, (E)-3-(5-iodofuran-2-yl)prop-2-enal, reflects the conjugated enal system (prop-2-enal) attached to the iodinated furan heterocycle.

Properties

CAS No.

63583-37-9

Molecular Formula

C7H5IO2

Molecular Weight

248.02 g/mol

IUPAC Name

3-(5-iodofuran-2-yl)prop-2-enal

InChI

InChI=1S/C7H5IO2/c8-7-4-3-6(10-7)2-1-5-9/h1-5H

InChI Key

QMKLMNVQXKVPKY-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)I)C=CC=O

Origin of Product

United States

Preparation Methods

The synthesis of 3-(5-Iodofuran-2-yl)prop-2-enal typically involves the iodination of a furan derivative followed by the formation of the prop-2-enal group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the furan ring. The resulting iodinated furan can then be subjected to a series of reactions to form the prop-2-enal moiety .

Chemical Reactions Analysis

3-(5-Iodofuran-2-yl)prop-2-enal undergoes various types of chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, hydrides, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(5-Iodofuran-2-yl)prop-2-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms due to its reactivity and structural features.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Iodofuran-2-yl)prop-2-enal involves its reactivity as an α,β-unsaturated carbonyl compound. It can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon, leading to the formation of various adducts. The molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-(5-Iodofuran-2-yl)prop-2-enal and Analogous Compounds

Compound Name Aromatic/Heteroaromatic Core Substituent(s) Functional Group Key Features
This compound Furan Iodo (C5) α,β-unsaturated aldehyde Electron-withdrawing iodine enhances electrophilicity of enal system.
3-(4-Methoxyphenyl)prop-2-enal Phenyl Methoxy (C4, para) α,β-unsaturated aldehyde Electron-donating methoxy group increases resonance stabilization.
(E)-3-(2-Hydroxyphenyl)prop-2-enal Phenyl Hydroxy (C2, ortho) α,β-unsaturated aldehyde Ortho-hydroxy group enables intramolecular hydrogen bonding.
trans-Anethole Phenyl Methoxy (C4, para) α,β-unsaturated ether Ether linkage reduces electrophilicity compared to aldehydes.

Key Observations :

  • The iodine atom in the target compound increases molecular weight (332.97 g/mol) and polarizability compared to methoxy- or hydroxy-substituted analogs.
  • The furan ring’s reduced aromaticity relative to benzene may alter conjugation and reactivity patterns .

Physicochemical Properties

While specific data for this compound are unavailable, trends can be inferred:

  • Solubility : Iodo-substituted compounds often exhibit lower aqueous solubility due to increased hydrophobicity. Methoxy and hydroxy groups enhance solubility in polar solvents .
  • Reactivity : The electron-withdrawing iodine atom likely enhances the electrophilicity of the α,β-unsaturated aldehyde, making it more reactive toward nucleophiles (e.g., in Michael additions) compared to methoxy-substituted analogs .

Table 2: Reported Bioactivities of Structural Analogs

Compound Name Bioactivity Mechanism/Applications References
3-(4-Methoxyphenyl)prop-2-enal Anticancer, anti-inflammatory Inhibits NF-κB pathway; induces apoptosis in cancer cells.
(E)-3-(2-Methoxyphenyl)prop-2-enal Antimicrobial, antifungal Isolated from Cinnamomum cassia; disrupts microbial membranes.
trans-Anethole Antioxidant, antimicrobial, spasmolytic Scavenges free radicals; modulates smooth muscle contraction.

Hypotheses for this compound :

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